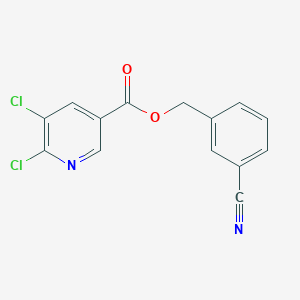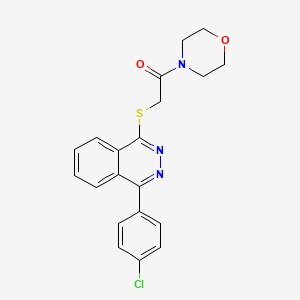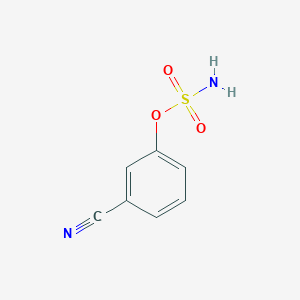
3-Cyanophenyl sulfamate
Descripción general
Descripción
3-Cyanophenyl sulfamate is a chemical compound with the molecular formula C7H6N2O3S . It has a molecular weight of 198.2 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for 3-Cyanophenyl sulfamate is 1S/C7H6N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,(H2,9,10,11) . This indicates that the molecule contains a total of 19 bonds .Physical And Chemical Properties Analysis
3-Cyanophenyl sulfamate is a powder that is stored at room temperature . It has a melting point of 104-107 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Properties
- 3-Cyanophenyl sulfamate derivatives have shown potent antiproliferative effects against human cancer cells. A study highlighted that compounds like 2-Methoxy-17beta-cyanomethylestra-1,3,5(10)-trien-3-ol display significant in vitro antiangiogenic activity and act as microtubule disruptors. These compounds also exhibit inhibitory activity against enzymes like steroid sulfatase and carbonic anhydrase II, making them potential multimechanism anticancer agents (Leese et al., 2008).
Solid-state Structures and Chemical Properties
- The solid-state characterization of cyanophenyl-substituted compounds, including those related to 3-Cyanophenyl sulfamate, has been studied. For instance, the preparation and characterization of cyanophenyl-substituted 1,2,3,5-dithia- and 1,2,3,5-diselenadiazolyl radicals were described, revealing insights into their molecular structures and potential applications in various chemical processes (Haddon et al., 1992).
Enzyme Inhibition and Drug Delivery
- Carbonic anhydrase inhibitors, which include derivatives of 3-Cyanophenyl sulfamate, have been investigated for their potential in the treatment of cancer. These compounds effectively inhibit carbonic anhydrase II and may be implicated in the delivery of sulfamate-containing drugs, highlighting their therapeutic potential (Lloyd et al., 2005).
Synthesis and Antimicrobial Evaluation
- 3-Cyanophenyl sulfamate and its derivatives have been synthesized and evaluated for antimicrobial properties. The study aimed to develop new heterocyclic compounds incorporating sulfamoyl moiety as antimicrobial agents, demonstrating the broad potential of these compounds in pharmaceutical applications (Darwish et al., 2014).
Nucleic Acid Binding
- Sulfamide- and 3′-N-sulfamate-modified DNA, which includes compounds related to 3-Cyanophenyl sulfamate, have been synthesized to explore their potential in therapeutic applications. The modifications in DNA indicated that these compounds could significantly affect DNA's conformational properties and stability, suggesting their use in developing new therapeutic agents (Fettes et al., 2002).
Safety and Hazards
3-Cyanophenyl sulfamate is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and that it can cause skin and eye irritation, as well as respiratory irritation .
Relevant Papers One relevant paper discusses the structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate . Another paper provides direct evidence for ArO-S bond cleavage upon inactivation of Pseudomonas aeruginosa arylsulfamates by aryl sulfatase .
Propiedades
IUPAC Name |
(3-cyanophenyl) sulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMMVSSXNQNZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenyl sulfamate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


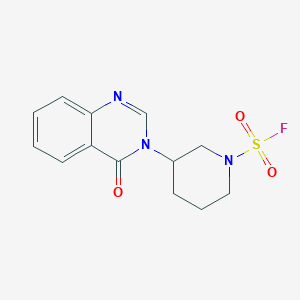
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2468761.png)

![2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide](/img/structure/B2468764.png)
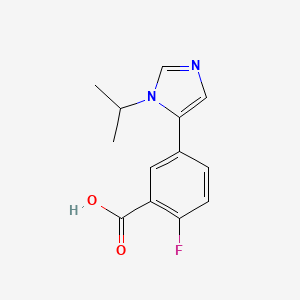
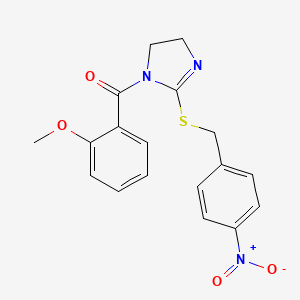

![8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide](/img/structure/B2468768.png)
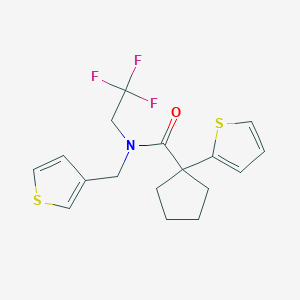
![3-(4-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468770.png)
